5-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]tetradecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]tetradecane is a complex organic compound with a unique structure that includes a norvalyl group and a tetradecane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]tetradecane typically involves multiple steps, starting with the preparation of the norvalyl group. This is followed by the introduction of the tetradecane backbone through a series of chemical reactions. The specific reaction conditions, such as temperature, pressure, and catalysts, are carefully controlled to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to maximize yield and purity while minimizing production costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
5-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]tetradecane can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce alcohols or hydrocarbons. Substitution reactions can result in a wide range of products, depending on the functional groups involved.
Aplicaciones Científicas De Investigación
5-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]tetradecane has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: It is investigated for its potential therapeutic effects, such as its ability to modulate biological pathways or act as a drug delivery agent.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
Mecanismo De Acción
The mechanism of action of 5-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]tetradecane involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to changes in cellular function or signaling. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Oxidanidyl-5-oxidanylidenenorvalylarginine
- 5-Oxidanidyl-5-oxidanylidenenorvalyllysine
- 5-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]octadecane
Uniqueness
Compared to these similar compounds, 5-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]tetradecane has a unique structure that includes a tetradecane backbone. This structural feature may confer distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
4958-70-7 |
---|---|
Fórmula molecular |
C19H36NO4- |
Peso molecular |
342.5 g/mol |
Nombre IUPAC |
(4S)-4-amino-5-oxo-5-tetradecan-5-yloxypentanoate |
InChI |
InChI=1S/C19H37NO4/c1-3-5-7-8-9-10-11-13-16(12-6-4-2)24-19(23)17(20)14-15-18(21)22/h16-17H,3-15,20H2,1-2H3,(H,21,22)/p-1/t16?,17-/m0/s1 |
Clave InChI |
ZUJLDHLKWRSAFP-DJNXLDHESA-M |
SMILES isomérico |
CCCCCCCCCC(CCCC)OC(=O)[C@H](CCC(=O)[O-])N |
SMILES canónico |
CCCCCCCCCC(CCCC)OC(=O)C(CCC(=O)[O-])N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.